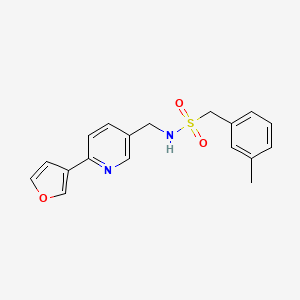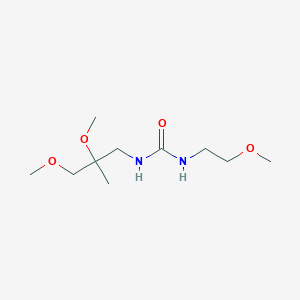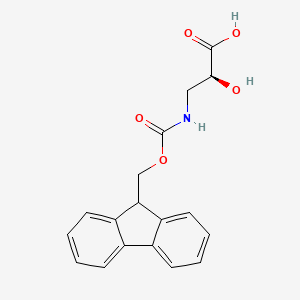methanone CAS No. 1114850-35-9](/img/structure/B2903637.png)
[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, also known as MBM, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of benzothiazine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Benzothiazole derivatives have been identified as potent antiviral agents. They are particularly relevant in the context of emerging and re-emerging viral diseases. The structural moiety of benzothiazole has been incorporated into compounds designed to combat viruses like Zika, Lassa, and SARS-CoV . The compound could be synthesized and tested for its efficacy against various viral pathogens, contributing to the development of new antiviral medications.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives make them valuable in the development of new antibiotics. With antibiotic resistance on the rise, there is a pressing need for novel compounds that can act against resistant strains of bacteria. Research into the antimicrobial efficacy of 2-benzoyl-4-(3-methylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione could lead to breakthroughs in treating bacterial infections .
Anti-inflammatory and Analgesic Effects
Inflammation and pain are common symptoms of various diseases and conditions. Benzothiazole derivatives exhibit significant anti-inflammatory and analgesic effects, which could be harnessed in the development of new treatments for chronic pain and inflammatory disorders. The compound’s potential in this area warrants detailed pharmacological studies .
Antioxidant Properties
Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer. Benzothiazole derivatives have shown antioxidant capabilities, suggesting that 2-benzoyl-4-(3-methylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione could be explored as a candidate for antioxidant therapy, potentially offering protective effects against oxidative damage .
Antidepressant and Anticonvulsant Uses
Mental health disorders such as depression and epilepsy require effective and safe treatments. Benzothiazole derivatives have been reported to possess antidepressant and anticonvulsant activities. Investigating these properties in the compound of interest could contribute to the discovery of new therapeutic agents for neurological conditions .
Anticancer Potential
Cancer remains one of the leading causes of death worldwide. Benzothiazole derivatives have been studied for their antitumor properties. The ability of these compounds to interfere with various stages of tumor development makes them promising candidates for anticancer drugs. Research into the anticancer activities of 2-benzoyl-4-(3-methylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione could provide insights into novel cancer therapies .
Eigenschaften
IUPAC Name |
[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-16-8-7-11-18(14-16)23-15-21(22(24)17-9-3-2-4-10-17)27(25,26)20-13-6-5-12-19(20)23/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVGAFMDHVXWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

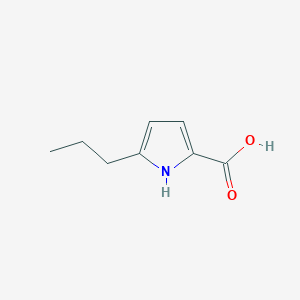
![2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B2903561.png)

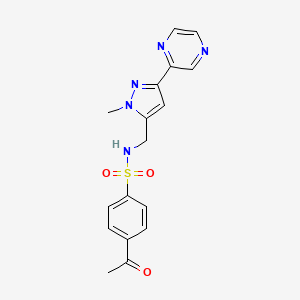
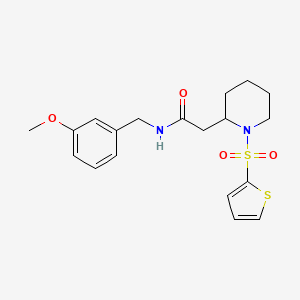
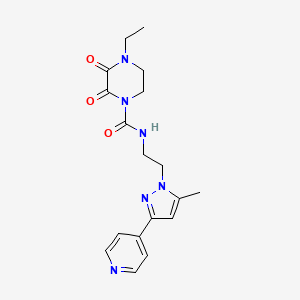
![6-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2903568.png)
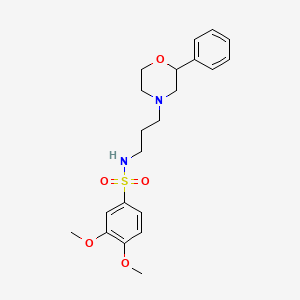
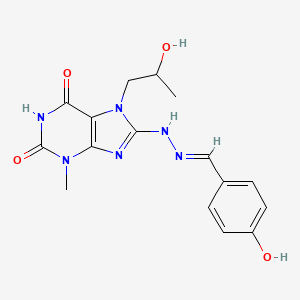
![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)

